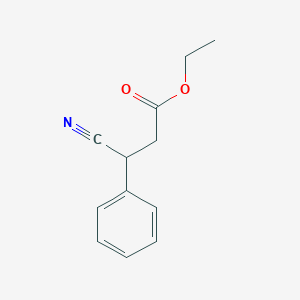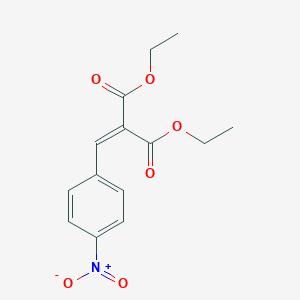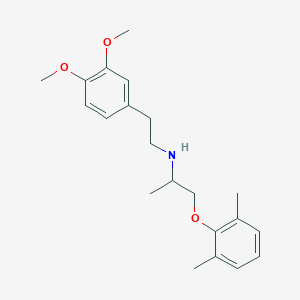
1-(2,6-Dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane, commonly known as DMMDA-2, is a synthetic compound that belongs to the family of phenethylamines. This chemical compound has been extensively researched due to its potential therapeutic applications in the treatment of various neurological disorders.
Wissenschaftliche Forschungsanwendungen
DMMDA-2 has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. It has been shown to have neuroprotective properties and can increase the levels of neurotransmitters such as dopamine and serotonin in the brain.
Wirkmechanismus
DMMDA-2 acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also acts as a dopamine agonist, which can increase the levels of dopamine in the brain. This dual mechanism of action is believed to be responsible for its potential therapeutic effects.
Biochemische Und Physiologische Effekte
DMMDA-2 has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain. It also has neuroprotective properties and can protect brain cells from damage caused by oxidative stress. Additionally, DMMDA-2 has been shown to have anti-inflammatory properties and can reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMMDA-2 in lab experiments is that it has a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the function of this receptor. However, one limitation of using DMMDA-2 is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds found in the brain.
Zukünftige Richtungen
There are several future directions for the research of DMMDA-2. One potential direction is to study its potential therapeutic applications in the treatment of other neurological disorders such as schizophrenia and bipolar disorder. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the glutamate system. Additionally, further studies could be conducted to investigate the safety and toxicity of DMMDA-2.
Synthesemethoden
DMMDA-2 can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenol with 3,4-dimethoxyphenylacetone to form 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenyl)propan-1-one. This intermediate compound is then reacted with ethylamine to form DMMDA-2.
Eigenschaften
CAS-Nummer |
113346-50-2 |
|---|---|
Produktname |
1-(2,6-Dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane |
Molekularformel |
C21H29NO3 |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,6-dimethylphenoxy)propan-2-amine |
InChI |
InChI=1S/C21H29NO3/c1-15-7-6-8-16(2)21(15)25-14-17(3)22-12-11-18-9-10-19(23-4)20(13-18)24-5/h6-10,13,17,22H,11-12,14H2,1-5H3 |
InChI-Schlüssel |
MXFHZPNMOBHODH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NCCC2=CC(=C(C=C2)OC)OC |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NCCC2=CC(=C(C=C2)OC)OC |
Synonyme |
1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride DDPH DMPEAP phenoporlamine hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






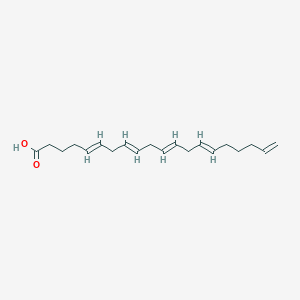
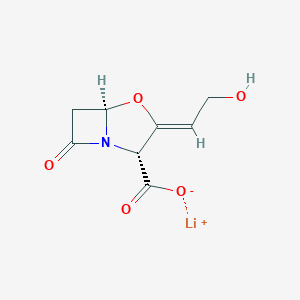
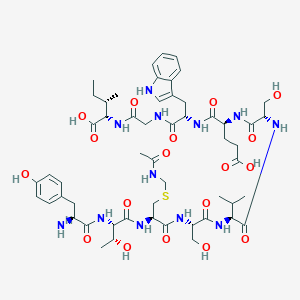
![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)


![3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B47785.png)

